2-(2-Aminoethoxy)isoindoline-1,3-dione
Overview
Description
2-(2-Aminoethoxy)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline-1,3-dione compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an isoindoline core with an aminoethoxy substituent, which contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of 2-(2-Aminoethoxy)isoindoline-1,3-dione are the dopamine receptor D3 and acetylcholinesterase (AChE) . The dopamine receptor D3 plays a crucial role in the regulation of mood, reward, and addiction, and its modulation suggests a potential application as antipsychotic agents . Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses, thus terminating nerve transmission .
Mode of Action
This compound interacts with its targets by modulating their activity. It modulates the dopamine receptor D3, which could potentially be used as antipsychotic agents . Furthermore, it exerts a good competitive inhibition on AChE , which could increase the levels of acetylcholine, a neurotransmitter associated with memory and learning.
Biochemical Pathways
Its modulation of the dopamine receptor d3 suggests it may affect dopaminergic pathways, which are involved in mood regulation and reward processing . Its inhibition of AChE suggests it may influence cholinergic pathways, which are crucial for memory and learning .
Pharmacokinetics
Its potential as a therapeutic agent suggests it may have favorable adme properties that allow it to reach its targets in the body and exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action include modulation of the dopamine receptor D3, potentially leading to antipsychotic effects . Its inhibition of AChE could lead to increased levels of acetylcholine, potentially improving memory and learning .
Biochemical Analysis
Biochemical Properties
The compound 2-(2-Aminoethoxy)isoindoline-1,3-dione is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. For instance, it has been observed that there is a significant loss of cell viability as the concentration of the compound increases
Molecular Mechanism
It has been suggested that the compound may interact with the human dopamine receptor D2, influencing its activity
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, with potential implications for its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, one study found that a compound with a para methoxy substituent exhibited anticonvulsant activity at a dose of 15.1 ± 1.53 (12.23–17.96) mg/kg in a maximal electroshock (MES) model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method involves the reaction of phthalic anhydride with an appropriate aniline derivative in the presence of a solvent like toluene under reflux conditions for 24 hours . Another approach utilizes deep eutectic solvents (DES) and concentrated solar radiation to accelerate the reaction .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing reaction conditions to enhance yield and purity. Solventless conditions and green chemistry principles are increasingly being adopted to minimize environmental impact . These methods involve simple heating and purification techniques that align with sustainable practices.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoindoline core, affecting its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of the aminoethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques like reflux, stirring, and temperature control .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione compounds with different functional groups .
Scientific Research Applications
2-(2-Aminoethoxy)isoindoline-1,3-dione has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A closely related compound with similar biological activities but lacking the aminoethoxy substituent.
Phthalimide: Another isoindoline derivative with a simpler structure and different reactivity profile.
N-Substituted Isoindoline-1,3-diones: These compounds have various substituents that can significantly alter their chemical and biological properties.
Uniqueness
2-(2-Aminoethoxy)isoindoline-1,3-dione is unique due to its specific substituent, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for studying enzyme inhibition and developing therapeutic agents .
Properties
IUPAC Name |
2-(2-aminoethoxy)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVBSJGGYUFBKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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